Ethyl 2-[(dibutylamino)methyl]prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate can be synthesized through the esterification of 2-(dibutylamino)ethanol with methacrylic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(dibutylamino)ethanol and methacrylic acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Hydrolysis: Requires acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Involves nucleophiles such as halides or other amines.
Major Products Formed
Polymerization: Produces polymers and copolymers used in various applications.
Hydrolysis: Yields methacrylic acid and 2-(dibutylamino)ethanol.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ethyl 2-[(dibutylamino)methyl]prop-2-enoate primarily involves its ability to polymerize and form stable polymers. The ester and amino groups in the molecule allow it to participate in various chemical reactions, leading to the formation of polymers with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl methacrylate
- 2-(diethylamino)ethyl methacrylate
- 2-(dipropylamino)ethyl methacrylate
Uniqueness
Ethyl 2-[(dibutylamino)methyl]prop-2-enoate is unique due to its specific combination of ester and amino groups, which allows it to form polymers with distinct properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
600164-59-8 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
ethyl 2-[(dibutylamino)methyl]prop-2-enoate |
InChI |
InChI=1S/C14H27NO2/c1-5-8-10-15(11-9-6-2)12-13(4)14(16)17-7-3/h4-12H2,1-3H3 |
InChI Key |
LMSRFUAMXYFHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(=C)C(=O)OCC |
Origin of Product |
United States |
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